

4-Amino-3-fluoro-5-methylbenzonitrile structural analysis and characterization

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Compound of Interest

Compound Name: 4-Amino-3-fluoro-5-methylbenzonitrile

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An In-Depth Technical Guide to the Structural Analysis and Characterization of **4-Amino-3-fluoro-5-methylbenzonitrile**

Introduction

4-Amino-3-fluoro-5-methylbenzonitrile is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-donating amino group, a strongly electronegative fluoro group, a weakly donating methyl group, and an electron-withdrawing nitrile moiety—creates a distinct electronic and steric profile. This guide provides a comprehensive framework for the structural analysis and characterization of this molecule, offering both theoretical predictions grounded in established chemical principles and detailed, field-proven experimental protocols. As a Senior Application Scientist, my objective is to not only present methodologies but to explain the causality behind each analytical choice, ensuring a robust and validated approach to characterization.

Molecular Identity and Physicochemical Properties

The initial step in any analytical workflow is to establish the fundamental properties of the target compound. These identifiers are crucial for database searches, regulatory documentation, and predicting chemical behavior.

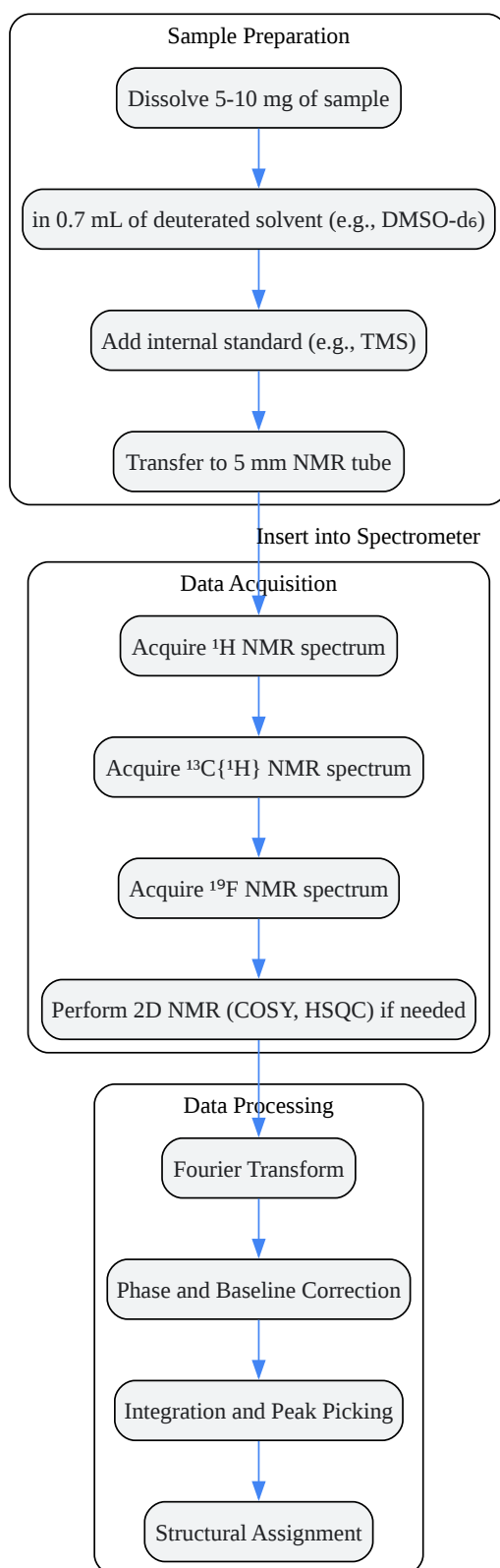
Property	Value	Source / Method
IUPAC Name	4-Amino-3-fluoro-5-methylbenzonitrile	Lexichem TK 2.7.0 (Predicted)
Molecular Formula	C ₈ H ₇ FN ₂	
Molecular Weight	150.16 g/mol	[1][2][3]
Canonical SMILES	<chem>CC1=CC(=C(C(=C1)F)N)C#N</chem>	OEChem (Predicted)
InChIKey	(Predicted)	InChI 1.07.0 (Predicted)
CAS Number	Not readily available	
Predicted Appearance	White to off-white crystalline solid	Based on analogous compounds[4][5]
Predicted Solubility	Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water	Based on general properties of substituted benzonitriles

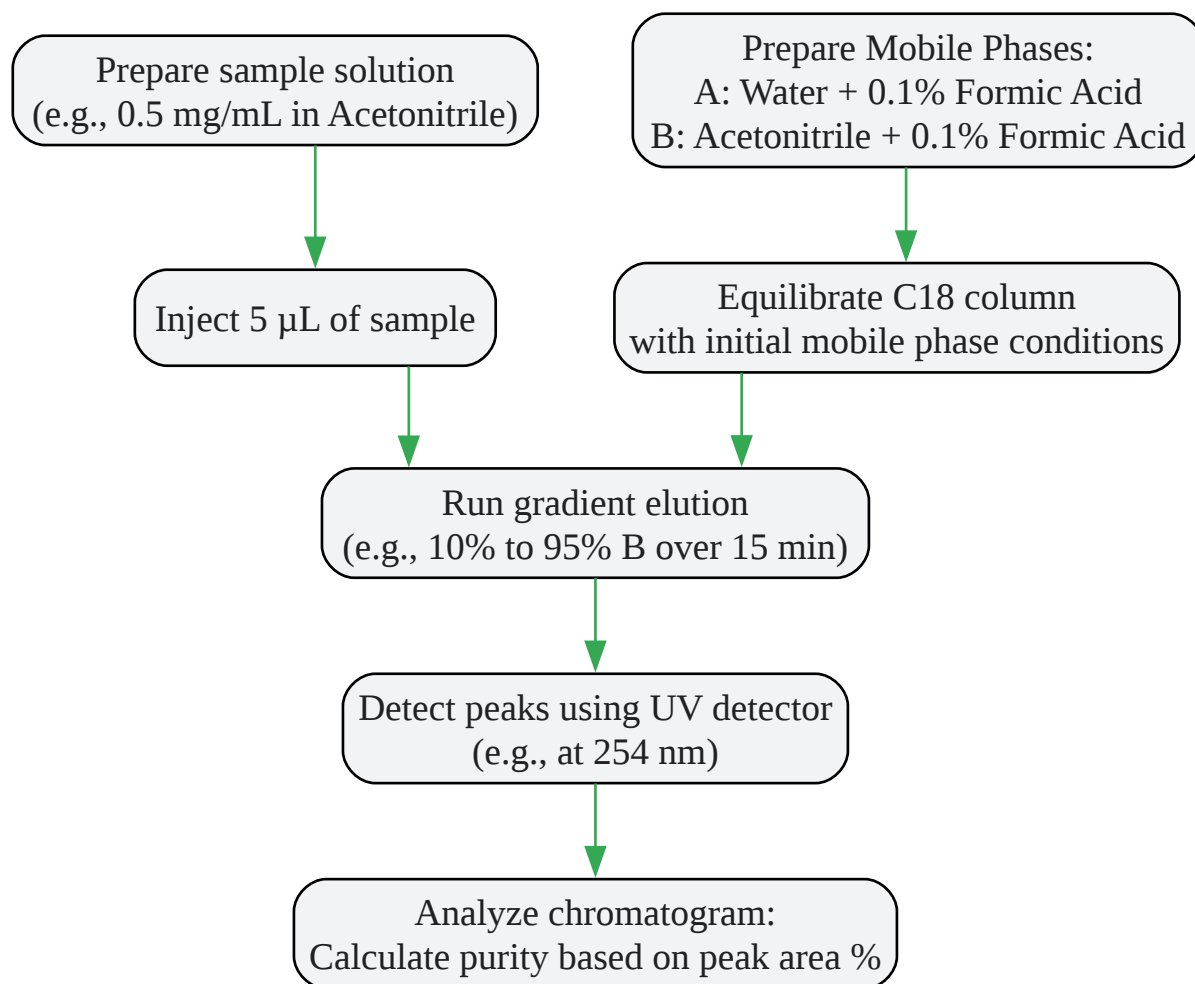
Comprehensive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation for organic molecules.[6] A multi-technique approach (NMR, IR, MS) is essential for unambiguous structure confirmation. The following sections detail the expected spectral features for **4-Amino-3-fluoro-5-methylbenzonitrile** and the protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei.[7] The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.





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